

A Comprehensive Technical Guide to 2-Hydroxy Nevirapine-d3

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Compound of Interest

Compound Name: 2-Hydroxy Nevirapine-d3

Cat. No.: B12419583

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Introduction

2-Hydroxy Nevirapine-d3 is the deuterated analog of 2-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. Nevirapine is a cornerstone medication in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The introduction of deuterium atoms into the 2-Hydroxy Nevirapine molecule makes it an invaluable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies. This guide provides a detailed overview of **2-Hydroxy Nevirapine-d3**, including its chemical identity, synthesis, and applications, with a focus on its use in bioanalytical methodologies.

Chemical and Physical Properties

While specific experimental data for the deuterated compound is not readily available in public literature, the properties of the unlabeled 2-Hydroxy Nevirapine provide a strong reference. The primary difference will be a slight increase in molecular weight due to the presence of deuterium.

Table 1: Physicochemical Properties of 2-Hydroxy Nevirapine and its Deuterated Analog

Property	2-Hydroxy Nevirapine	2-Hydroxy Nevirapine-d3	Source
CAS Number	254889-31-1	1329834-05-0	[1]
Molecular Formula	C ₁₅ H ₁₄ N ₄ O ₂	C ₁₅ H ₁₁ D ₃ N ₄ O ₂	[1]
Molecular Weight	282.30 g/mol	285.32 g/mol	[1]
IUPAC Name	11-cyclopropyl-5,11-dihydro-4-methyl-1H-dipyrido[3,2-b:2',3'-e][2,3]diazepine-2,6-dione	5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one	[1]
Appearance	Solid (assumed)	Solid (assumed)	-
Solubility	Data not available	Data not available	-
Melting Point	Data not available	Data not available	-

Synthesis

A detailed, publicly available synthesis protocol specifically for **2-Hydroxy Nevirapine-d3** is not available. However, the synthesis can be inferred from the known synthesis of Nevirapine and general methods for hydroxylation and deuteration.

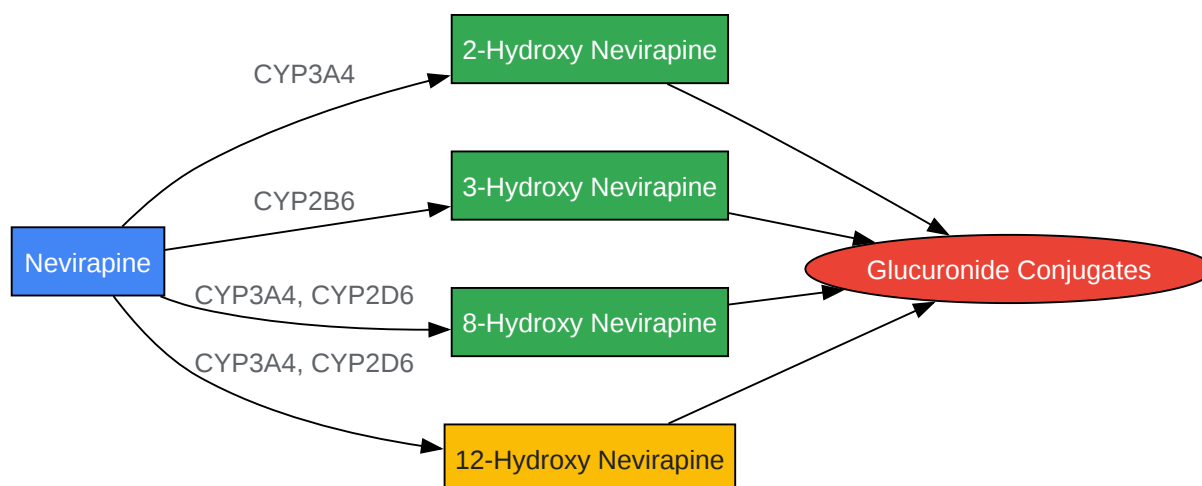
The synthesis would likely involve:

- Synthesis of a deuterated precursor: This would involve incorporating a trideuterated methyl group (CD₃) early in the synthesis of the Nevirapine scaffold.
- Formation of the Nevirapine-d3 core structure: Following established synthetic routes for Nevirapine, the deuterated precursor would be used to construct the final tricyclic ring system.
- Hydroxylation: The final step would be the regioselective hydroxylation at the 2-position of the Nevirapine-d3 molecule. This can be a challenging step and may involve enzymatic or multi-step chemical methods to achieve the desired isomer.

It is important to note that the synthesis of such a complex deuterated metabolite is a specialized process, often carried out by dedicated radiolabeling and custom synthesis laboratories.

Metabolic Pathway of Nevirapine

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation at various positions on the molecule, followed by glucuronidation. 2-Hydroxy Nevirapine is one of the main oxidative metabolites.



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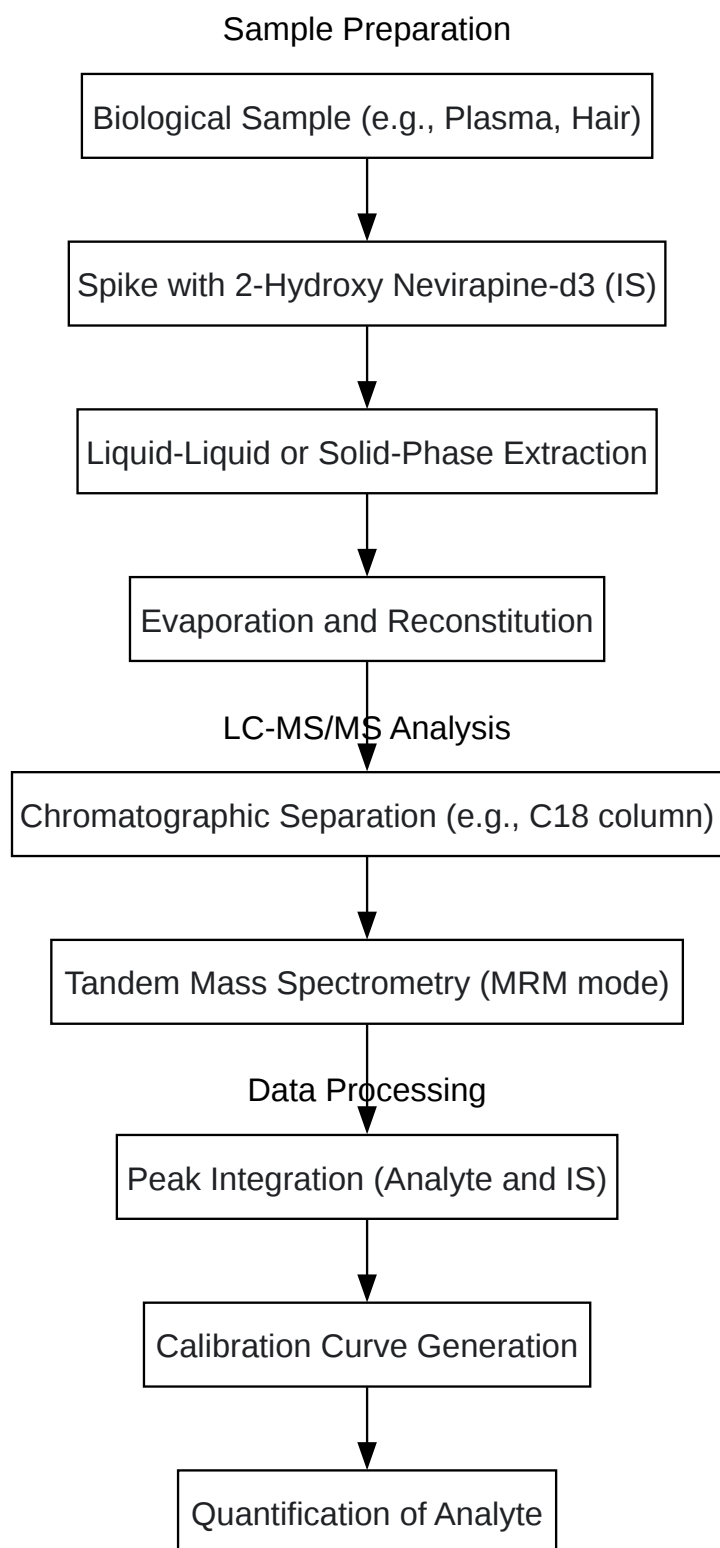
Caption: Metabolic pathway of Nevirapine highlighting the formation of major hydroxylated metabolites.

Experimental Protocols: Application as an Internal Standard

The primary application of **2-Hydroxy Nevirapine-d3** is as an internal standard (IS) for the quantification of 2-Hydroxy Nevirapine and other Nevirapine metabolites in biological matrices

using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the IS has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing.

General Workflow for Quantification of Nevirapine Metabolites



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Caption: General workflow for the quantification of Nevirapine metabolites using a deuterated internal standard.

Detailed Methodological Considerations (Based on Published Literature)

1. Preparation of Standard Solutions:

- Stock solutions of 2-Hydroxy Nevirapine and **2-Hydroxy Nevirapine-d3** are prepared in a suitable organic solvent (e.g., methanol).
- Working standard solutions are prepared by diluting the stock solutions to various concentrations to create a calibration curve.
- The internal standard working solution is prepared at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation:

- A known volume of the biological sample (e.g., 100 μ L of plasma) is aliquoted.
- A fixed volume of the internal standard working solution is added to each sample, calibrator, and quality control sample.
- Proteins are precipitated using an acid (e.g., perchloric acid) or a solvent (e.g., acetonitrile).
- The sample is vortexed and centrifuged to pellet the precipitated proteins.
- The supernatant is transferred to a clean tube and either directly injected or subjected to further clean-up by liquid-liquid extraction or solid-phase extraction.
- The final extract is often evaporated to dryness and reconstituted in the mobile phase.

3. LC-MS/MS Conditions:

- Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.

- **Mass Spectrometry:** A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The detection is performed in Multiple Reaction Monitoring (MRM) mode.

Table 2: Example MRM Transitions for 2-Hydroxy Nevirapine and its Deuterated Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)
2-Hydroxy Nevirapine	283.1	[Varies based on fragmentation]
2-Hydroxy Nevirapine-d3	286.1	[Varies based on fragmentation]

Note: The exact product ions will depend on the specific fragmentation pattern of the molecule and the optimization of the mass spectrometer.

4. Data Analysis:

- The peak areas of the analyte and the internal standard are integrated.
- A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
- The concentration of the analyte in the unknown samples is determined from the calibration curve.

Conclusion

2-Hydroxy Nevirapine-d3 is a critical tool for researchers in the field of HIV pharmacology and drug metabolism. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of 2-Hydroxy Nevirapine in complex biological matrices. This, in turn, facilitates a better understanding of the pharmacokinetics and metabolism of Nevirapine, which is essential for optimizing treatment regimens and ensuring patient safety. While a detailed synthesis protocol is not widely available, the principles of its synthesis are understood, and the compound is commercially available from specialized suppliers for research purposes. The

methodologies outlined in this guide, based on the current scientific literature, provide a solid foundation for the successful application of **2-Hydroxy Nevirapine-d3** in a research setting.

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References

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